N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
Overview
Description
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is an organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the benzotriazole ring, along with an acetamide functional group. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methylbenzotriazole, and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.
Synthetic Route: The synthetic route involves the acylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its pharmacological properties are evaluated to identify potential drug candidates.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, coatings, and materials with specific properties. .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(4-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: This compound shares a similar fluorophenyl group but differs in the presence of a methoxy and methylphenoxy group.
N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride: This compound has a similar fluorophenyl group but contains a methylamino group instead of the benzotriazole ring.
N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}acetamide): This compound features a thienopyrimidine core and a fluorophenyl group, highlighting the diversity of structures that can be derived from fluorophenyl and acetamide moieties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-9-7-14-15(8-13(9)17-10(2)21)19-20(18-14)12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMMVDAVZBCBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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